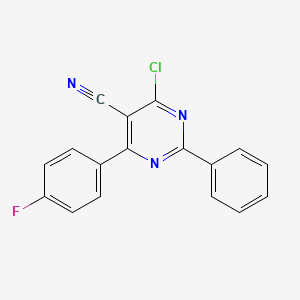

4-Chloro-6-(4-fluorophenyl)-2-phenyl-5-pyrimidinecarbonitrile

Description

4-Chloro-6-(4-fluorophenyl)-2-phenyl-5-pyrimidinecarbonitrile is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a chlorine atom at position 4, a 4-fluorophenyl group at position 6, a phenyl group at position 2, and a carbonitrile moiety at position 5. Pyrimidine derivatives are widely studied for their pharmacological activities, including kinase inhibition and antimicrobial effects, driven by substituent-dependent electronic and steric effects .

Properties

IUPAC Name |

4-chloro-6-(4-fluorophenyl)-2-phenylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClFN3/c18-16-14(10-20)15(11-6-8-13(19)9-7-11)21-17(22-16)12-4-2-1-3-5-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJNDAUSNBSILO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)C#N)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501183408 | |

| Record name | 4-Chloro-6-(4-fluorophenyl)-2-phenyl-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501183408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477853-93-3 | |

| Record name | 4-Chloro-6-(4-fluorophenyl)-2-phenyl-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477853-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(4-fluorophenyl)-2-phenyl-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501183408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(4-fluorophenyl)-2-phenyl-5-pyrimidinecarbonitrile typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(4-fluorophenyl)-2-phenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may yield pyrimidine derivatives with reduced functional groups.

Scientific Research Applications

4-Chloro-6-(4-fluorophenyl)-2-phenyl-5-pyrimidinecarbonitrile has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-fluorophenyl)-2-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations at Position 6

4-Chloro-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (CAS 338976-31-1) :

Substituent Variations at Position 4

Core Modifications

Structural and Functional Insights

Electronic Effects

- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound offers higher electronegativity and smaller atomic size compared to chlorine, improving metabolic stability and lipophilicity. This is critical in drug design, as seen in ezetimibe (ZETIA), where fluorine enhances bioavailability .

- Chloro at Position 4 : The chlorine atom at position 4 may act as a leaving group in synthetic modifications, enabling further derivatization .

Pharmacological Relevance

- Antimicrobial Activity : Sulfur-containing analogs (e.g., 2-benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile ) exhibit structural motifs associated with antibacterial properties .

Biological Activity

4-Chloro-6-(4-fluorophenyl)-2-phenyl-5-pyrimidinecarbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chlorinated pyrimidine ring and a fluorinated phenyl group, making it a candidate for various pharmacological applications.

- Molecular Formula : C17H9ClFN3

- Molar Mass : 309.72 g/mol

- Structural Features : The compound features a pyrimidine ring substituted with chlorine and fluorine atoms, which may influence its biological interactions and mechanisms of action.

Anticancer Activity

Research has indicated that 4-chloro-6-(4-fluorophenyl)-2-phenyl-5-pyrimidinecarbonitrile exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range, suggesting potent anticancer properties . The mechanism of action appears to involve the disruption of nucleotide synthesis pathways, leading to reduced cell viability.

The mechanism by which this compound exerts its anticancer effects is thought to involve the inhibition of key enzymes involved in nucleotide metabolism. Specifically, the compound may act as a prodrug that gets converted intracellularly to active metabolites, which then interfere with DNA synthesis and repair processes .

Study 1: In Vitro Efficacy Against Leukemia Cells

A study evaluated the efficacy of 4-chloro-6-(4-fluorophenyl)-2-phenyl-5-pyrimidinecarbonitrile on L1210 mouse leukemia cells. The results demonstrated:

- IC50 : Less than 10 nM

- Mechanism : Inhibition reversed by thymidine, indicating involvement in nucleotide metabolism.

Study 2: Selectivity and Toxicity Profile

Further investigations into the selectivity of this compound revealed that it preferentially targets cancer cells over normal cells, presenting a favorable toxicity profile. This selectivity is crucial for minimizing side effects during treatment .

Data Table: Summary of Biological Activities

| Activity Type | Target Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Antiproliferative | L1210 Mouse Leukemia | <10 | Inhibition of nucleotide metabolism |

| Cytotoxicity | Normal Human Cells | >1000 | Selective targeting |

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-Chloro-6-(4-fluorophenyl)-2-phenyl-5-pyrimidinecarbonitrile?

Answer:

The compound can be synthesized via a three-component reaction under thermal aqueous conditions, as demonstrated for structurally analogous pyrimidinecarbonitriles. Key steps include:

- Reagent selection : Use aryl aldehydes, malononitrile, and substituted amines/amidines.

- Conditions : Reactants are heated in water at 80–100°C for 4–6 hours.

- Analytical validation : Confirm purity via melting point analysis (e.g., 222°C for 4h analog) and elemental composition (C, H, N percentages within ±0.3% of theoretical values) .

- Yield optimization : Adjust stoichiometry of aryl substituents (e.g., 4-chlorophenyl vs. 4-bromophenyl) to mitigate steric hindrance.

Basic: How should researchers characterize this compound’s structural integrity?

Answer:

Employ a multi-spectroscopic approach:

- IR spectroscopy : Identify nitrile (ν ~2200 cm⁻¹) and C–Cl (ν ~750 cm⁻¹) functional groups .

- NMR analysis :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and absence of NH₂ signals (δ ~5 ppm) confirm substitution patterns.

- ¹³C NMR : Pyrimidine carbons (δ 155–165 ppm) and nitrile carbon (δ ~115 ppm) .

- Mass spectrometry : Confirm molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of Cl or F substituents) .

Basic: What are the stability considerations for handling this compound in experimental settings?

Answer:

- Storage : Store at –20°C in inert atmospheres to prevent hydrolysis of the nitrile group.

- Light sensitivity : Protect from UV exposure to avoid aryl-fluorine bond degradation.

- Thermal stability : Melting points >200°C suggest solid-state stability under standard lab conditions .

Advanced: How can researchers resolve contradictory spectral data for substituted pyrimidinecarbonitriles?

Answer:

Case study: Discrepancies in carbon content (e.g., 4h: observed 66.22% C vs. theoretical 67.14% C) may arise from:

- Incomplete crystallization : Recrystallize in ethanol/water mixtures to remove impurities.

- Isotopic interference : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic peaks (e.g., ³⁵Cl vs. ³⁷Cl) .

- Dynamic NMR effects : Variable-temperature ¹³C NMR can detect conformational flexibility in the pyrimidine ring .

Advanced: What computational modeling approaches are suitable for predicting its biological activity?

Answer:

- Docking studies : Use the crystal structure of related bipyridinecarbonitriles (e.g., 4-(4-chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile) to model binding pockets .

- QSAR parameters : Correlate substituent electronegativity (e.g., 4-F vs. 4-Cl) with logP values to predict membrane permeability.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity in nucleophilic environments .

Advanced: How to design SAR studies for optimizing pyrimidinecarbonitrile derivatives?

Answer:

- Substituent variation : Replace 4-fluorophenyl with 2-thienyl (4g analog) to evaluate π-stacking interactions .

- Bioisosteric substitution : Test 5-acetyl groups (as in tetrahydropyridinecarbonitriles) to enhance metabolic stability .

- Activity assays : Screen against phosphodiesterase isoforms (PDE4/5) using enzymatic inhibition protocols .

Advanced: What crystallographic challenges arise in determining its solid-state structure?

Answer:

- Crystal growth : Use slow evaporation of DMSO/acetone solutions to obtain diffraction-quality crystals.

- Disorder modeling : Address positional disorder in the 4-fluorophenyl group via SHELXL refinement .

- Validation metrics : Ensure R-factor <0.05 and data-to-parameter ratio >15 for reliable bond-length precision (±0.004 Å) .

Advanced: How to mitigate hazards when synthesizing halogenated pyrimidine intermediates?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.